

Preliminary Pharmacological Profile of FR-145715: An Overview

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Compound of Interest

Compound Name: FR-145715

Cat. No.: B15610079

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the publicly available preliminary pharmacological information for the compound **FR-145715**. Despite extensive searches, detailed quantitative data, comprehensive experimental protocols, and specific signaling pathway information remain largely unavailable in the public domain. Consequently, this guide will outline the known characteristics of **FR-145715** and specify the information that is currently not accessible.

Compound Identification

FR-145715 is identified as a histamine H2 receptor antagonist. It has been noted for its specific anti-*Helicobacter pylori* activity and is suggested for research related to gastric lesions.

Identifier	Value
Chemical Name	N-((3-(2-((imino(2-methoxyethyl)amino)methyl)amino)-4-thiazolyl)phenyl)methyl)acetamide
CAS Number	149917-31-7
Molecular Formula	C16H21N5O2S
Molecular Weight	347.44 g/mol
SMILES	<chem>CC(=O)NCc1cccc(c1)-c2csc(n2)NC(=N)NCCOC</chem>
InChI	InChI=1S/C16H21N5O2S/c1-11(22)19-9-12-4-3-5-13(8-12)14-10-24-16(20-14)21-15(17)18-6-7-23-2/h3-5,8,10H,6-7,9H2,1-2H3,(H,19,22)(H3,17,18,20,21)

General Pharmacological Profile

FR-145715 is characterized by a dual mechanism of action:

- Histamine H2 Receptor Antagonism:** As an H2 antagonist, **FR-145715** is expected to inhibit gastric acid secretion by blocking the action of histamine on parietal cells in the stomach. This is a well-established mechanism for the treatment of peptic ulcers and other acid-related gastrointestinal disorders.
- Anti-Helicobacter pylori Activity:** The compound exhibits direct activity against *H. pylori*, a bacterium strongly associated with gastritis, peptic ulcer disease, and gastric cancer.
- Cytoprotective Effects:** Literature suggests that **FR-145715** possesses cytoprotective properties, which may aid in the protection of the gastric mucosa from injury.

A key publication titled, "Pharmacological profile of **FR-145715**, a new H2 antagonist, studied using in vitro and in vivo models," likely contains detailed data; however, the full text of this article is not publicly accessible.

Quantitative Data

A thorough search for quantitative pharmacological data, such as IC₅₀ and K_i values for histamine H₂ receptor binding and anti-H. pylori activity, did not yield any specific results. This information is crucial for a comprehensive understanding of the compound's potency and selectivity. Without access to the primary research papers, a structured table of quantitative data cannot be compiled.

Experimental Protocols

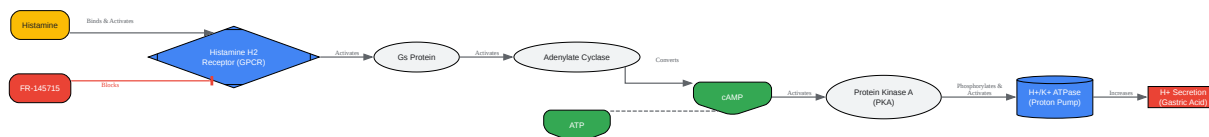
Detailed methodologies for the key experiments that would have been conducted to establish the pharmacological profile of **FR-145715** are not available. This includes protocols for:

- In vitro receptor binding assays to determine affinity for the H₂ receptor.
- Cell-based assays to measure the functional antagonism of histamine-stimulated pathways.
- In vitro microbiological assays to determine the minimum inhibitory concentration (MIC) against H. pylori.
- In vivo animal models of gastric acid secretion and peptic ulcer disease.
- Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Signaling Pathways

Due to the lack of detailed experimental data, a diagram of the specific signaling pathways modulated by **FR-145715** cannot be constructed. However, based on its classification as a histamine H₂ receptor antagonist, its primary mechanism would involve the interruption of the Gs-protein coupled receptor (GPCR) signaling cascade initiated by histamine binding to the H₂ receptor on gastric parietal cells.

A generalized diagram of the histamine H₂ receptor signaling pathway is provided below for contextual understanding.



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